molecular formula C7H6Cl2N4O2 B041631 N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide CAS No. 136470-91-2

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide

Cat. No. B041631
CAS RN: 136470-91-2
M. Wt: 249.05 g/mol
InChI Key: ADKUCDJWTYFEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide (DCF) is a synthetic compound that has been widely studied for its potential applications in the fields of science and medicine. DCF has a broad range of uses in research and development, including the synthesis of drugs, the study of biochemical and physiological processes, and the elucidation of mechanisms of action.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming derivatives that can be used as intermediates in the development of drugs with potential analgesic, antipyretic, and anti-inflammatory properties. For instance, N-phenylacetamide derivatives have shown promising analgesic activity .

Anticancer Agent Development

The pyrimidine moiety of the compound is of particular interest in the design of anticancer drugs. Pyrimidine derivatives have been extensively studied for their anticancer potential, with many showing promising results against various cancer cell lines. The dichloro and formamidopyrimidin groups could potentially be modified to enhance the compound’s anticancer activity .

Analytical Chemistry

As a reference standard, this compound can be used in analytical chemistry to develop and validate analytical methods, such as chromatography or mass spectrometry, which are essential for the quality control of pharmaceuticals .

properties

IUPAC Name

N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4O2/c1-3(15)11-7-12-5(8)4(10-2-14)6(9)13-7/h2H,1H3,(H,10,14)(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUCDJWTYFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(5-Amino-4,6-dichloropyrimidin-2-yl)acetamide (J. Org. Chem. 1975, 40, 3141) was formylated by addition of 96% formic acid (20 mL) to a solution of (0.75 g, 3.4 mmoles) dissolved in acetic anhydride (20 mL). The resulting solution was stirred at 25° C. for one hour and then evaporated to give N-(4,6-dichloro-5-formamido-2-pyrimidinyl)acetamide as tan powder (0.77 g, 91%); structure confirmed by 1H-NMR and mass spectrum. This tan powder (840 mg, 3.37 mmol), (±)-cis-4-amino-2-cyclopentene-1-methanol (940 mg, 8.2 mmol), and triethylamine (0.80 g, 8.0 mmol) were warmed in ethanol (50 mL) in an oil bath (70°-80° C.) under nitrogen for 50 minutes and evaporated to a dark oil which was chromatographed on silica gel. Title compound was eluted with 5% methanol-chloroform as a peach-colored solid foam (840 mg). Crystallization from methanol gave white granules (575 mg, 52%); m.p. 189°-193°; 1H-NMR (DMSO-d6) δ10.23 (br, 1.0, NHAc), 9.3 (br, 1.0, NHCHO), 8.15 and 7.90 (both s, total 1.0, HC=O from two conformers, peaks coalesce at 60° C.), 7.42 and 7.22 (both d, J=8.3, total 1.0, CH--NH from two conformers, peaks coalesce at 60° C.), 5.9 and 5.7 (both m, 2.0, CH=CH), 5.05 (m, 1, CH--N), 4.73 (m, 1, OH), 3.39 (m, 2, CH2OH), 2.72 (m, 1, CH), 2.40 (m, 1, 1/2CH2), 1.36 (m, 1, 1/2CH2).
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20 mL
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20 mL
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